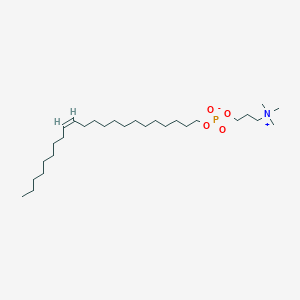

Erufosine

描述

属性

CAS 编号 |

202867-33-2 |

|---|---|

分子式 |

C28H58NO4P |

分子量 |

503.7 g/mol |

IUPAC 名称 |

[(Z)-docos-13-enyl] 3-(trimethylazaniumyl)propyl phosphate |

InChI |

InChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12- |

InChI 键 |

JRNJGNRNGUZCTF-SEYXRHQNSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |

规范 SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

Erufosine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Alkylphosphocholine Compound Erufosine: Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

Abstract

This compound, a synthetic alkylphosphocholine, represents a promising class of anti-cancer agents that primarily target cellular membranes, leading to the modulation of key signaling pathways and induction of apoptosis. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes preclinical and clinical data, and offers detailed experimental protocols for its evaluation.

Introduction to this compound

This compound (erucylphospho-N,N,N-trimethylpropanolamine) is a third-generation alkylphosphocholine (APC) compound. Unlike traditional chemotherapeutic agents that target DNA, this compound and other APCs primarily interact with the cell membrane, leading to alterations in membrane fluidity and the function of membrane-associated proteins.[1][2] This distinct mechanism of action makes it a compelling candidate for overcoming resistance to conventional cancer therapies. This compound has demonstrated a broad spectrum of anti-neoplastic activity in various cancer cell lines, including those of the breast, pancreas, colon, and leukemia.[1][3][4][5] A significant advantage of this compound is its favorable safety profile, particularly its reduced myelotoxicity compared to other APCs like perifosine and miltefosine, suggesting a better therapeutic window.[3][6]

Mechanism of Action

The primary mode of action of this compound involves its integration into the cell membrane, which triggers a cascade of downstream effects. This membrane interaction leads to the inhibition of critical cell survival signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

A key mechanism of this compound's anti-cancer activity is its ability to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.[7][8] this compound has been shown to inhibit the phosphorylation of Akt at both Ser473 and Thr308 residues, as well as downstream effectors like mTOR, p70S6K, and 4E-BP1.[9][10] This inhibition of the PI3K/Akt/mTOR pathway is a central contributor to this compound-induced apoptosis and autophagy in cancer cells.[9][10]

Modulation of the RAS/MEK/ERK Pathway

In addition to the PI3K/Akt pathway, this compound also impacts the RAS/MEK/ERK (MAPK) signaling cascade.[11][12] This pathway is another critical regulator of cell proliferation and survival.[13][14] this compound has been observed to decrease the phosphorylation of key components of this pathway, such as c-Raf.[12] The dual inhibition of both the PI3K/Akt/mTOR and RAS/MEK/ERK pathways highlights the multi-targeted nature of this compound's action.

Induction of Apoptosis

The culmination of the signaling pathway disruptions by this compound is the induction of programmed cell death, or apoptosis. This compound-mediated apoptosis is characterized by the activation of caspases, particularly caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][15] This caspase-dependent apoptosis is a hallmark of its cytotoxic effect in a variety of cancer cell lines.[11][15]

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound across various cancer cell lines and its pharmacokinetic parameters in preclinical models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Acute Myeloid Leukemia | 7.4 µg/ml (~13.5 µM) | 24 | [5][11] |

| HL-60 | Acute Myeloid Leukemia | 3.2 µg/ml (~5.8 µM) | 72 | [5][11] |

| Fresh AML Patient Samples | Acute Myeloid Leukemia | 30.1 µg/ml (~55 µM) | 24 | [5][11] |

| Fresh AML Patient Samples | Acute Myeloid Leukemia | 8.6 µg/ml (~15.7 µM) | 72 | [5][11] |

| SW480 | Colorectal Cancer | 3.4 | 72 | [4] |

| CC531 | Colorectal Cancer | 25.4 | 72 | [4] |

| MCF-7 | Breast Cancer | ~40 | Not Specified | [12] |

| MDA-MB-231 | Breast Cancer | ~40 | Not Specified | [12] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 22 | Not Specified | [15] |

| RPMI8226 | Multiple Myeloma | 18 | Continuous (1 week) | [6] |

| PANC-1 | Pancreatic Cancer | 4.5 | Continuous (1 week) | [6] |

Table 2: Preclinical Pharmacokinetics of this compound in Nude Mice

| Parameter | Value | Dosing | Reference |

| Maximum Serum Concentration (Cmax) | 217 ± 25 nmol/ml | 40 mg/kg single bolus injection | [1] |

| Time to Maximum Concentration (Tmax) | 113 ± 20 min | 40 mg/kg single bolus injection | [1] |

| Maximum Organ Concentration (Spleen, Kidney, Lungs) | ~1000 nmol/g | Repeated injections | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of this compound.

Synthesis of this compound

This compound can be synthesized in a two-step process starting from erucyl alcohol, 1,3-propanediol, and phosphorus oxychloride.[11] While detailed proprietary synthesis methods are not publicly available, the general approach involves the phosphorylation of erucyl alcohol followed by reaction with N,N,N-trimethyl-3-aminopropan-1-ol.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., PBS or DMSO).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]

The WST-1 assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Protocol:

-

Seed 1x10⁶ AML blasts/ml in a 96-well plate (100 µl per well).[11]

-

Expose cells to a range of this compound concentrations (e.g., 0.5–100 μg/ml) for 24 to 96 hours.[11]

-

Add 10 µl of WST-1 reagent to each well and incubate for an additional 4 hours.[11]

-

Measure the absorbance at 450 nm with a reference wavelength of 690 nm using an ELISA reader.[11]

-

Calculate the results as a percentage relative to untreated controls.[11]

Apoptosis Assays

This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Protocol:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.

Protocol:

-

Treat cells with this compound.

-

Lyse the cells and add the caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3/7).

-

Incubate at 37°C and measure the fluorescence or absorbance over time.

-

Quantify the caspase activity relative to a standard curve or untreated control.[4]

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

Protocol:

-

Treat cells with this compound for the specified duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.[2][7]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][7]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing a sub-lethal concentration of this compound.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

-

Measure the wound area or the distance between the wound edges to quantify cell migration.[10]

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

-

Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

-

Allow the cells to attach, then treat with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain them with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.[8][18]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

Protocol:

-

Implant human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][14][19]

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 20-40 mg/kg, twice weekly).[1][9] The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's mechanism of action on key signaling pathways.

Caption: A typical preclinical workflow for evaluating this compound.

Conclusion

This compound is a promising alkylphosphocholine with a distinct membrane-targeting mechanism of action that leads to the inhibition of crucial cancer survival pathways. Its ability to dually target the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, coupled with a favorable safety profile, makes it an attractive candidate for further development, both as a single agent and in combination therapies. This technical guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration of this compound's therapeutic potential.

References

- 1. Pharmacokinetics and biodistribution of this compound in nude mice - implications for combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential effects of this compound on proliferation, wound healing and apoptosis in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and biodistribution of this compound in nude mice--implications for combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. ossila.com [ossila.com]

- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Erufosine: A Deep Dive into its Antineoplastic and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a third-generation synthetic alkylphosphocholine (APC) that has emerged as a promising antineoplastic agent. Unlike traditional chemotherapeutic drugs that primarily target DNA, this compound's mechanism of action is multifaceted, centering on the modulation of cellular membranes and key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] Its favorable safety profile, including reduced myelotoxicity and the ability to cross the blood-brain barrier, further enhances its therapeutic potential for a variety of malignancies.[3][4] This technical guide provides a comprehensive overview of the anticancer properties of this compound, detailing its mechanism of action, summarizing key preclinical and in vivo data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily by influencing critical signaling cascades and inducing programmed cell death.

1. Inhibition of Pro-Survival Signaling Pathways:

A primary mode of action for this compound is the disruption of the PI3K/Akt/mTOR and Ras/Raf/MAPK signaling pathways, which are frequently hyperactivated in cancer, promoting cell growth and survival.[1][5] this compound has been shown to decrease the phosphorylation of key proteins in these pathways, including PI3K (p85), Akt at both Threonine 308 and Serine 473, and c-Raf.[5][6] By inhibiting these pathways, this compound effectively cuts off crucial survival signals to cancer cells.

2. Induction of Apoptosis:

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[7][8] This process is often caspase-dependent, as evidenced by the cleavage of PARP and the ability of caspase inhibitors to abrogate this compound's cytotoxic effects.[7] The pro-apoptotic effects are further mediated by the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins such as BAX and caspases 3 and 7.[8][9]

3. Cell Cycle Arrest:

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase .[8][10][11] This arrest is associated with significant alterations in the expression of numerous cell cycle-relevant genes, including cyclins (e.g., CCNA2, CCNB1, CCNB2), cyclin-dependent kinases (CDKs), and their inhibitors (e.g., CDKN1A/p21, CDKN2A/p16).[10][11] this compound has been described as a "pan-CDK inhibitor" due to its broad inhibitory effects on various CDKs.[11]

4. Induction of Autophagy:

In addition to apoptosis, this compound can also induce autophagy in cancer cells.[6][12] This process of cellular self-digestion can, in some contexts, contribute to cell death.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound across various cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 40 | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | 40 | Not Specified | [5] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 22 | Not Specified | [7] |

| PANC-1 | Pancreatic Cancer | 12 (in methylcellulose) | Not Specified | [13] |

| PANC-1 | Pancreatic Cancer | 4.5 (on plastic) | Not Specified | [13] |

| RPMI-8226 | Multiple Myeloma | 18 | Not Specified | [13] |

| HN-5 | Head and Neck Squamous Cell Carcinoma | 43 - 34 | 24 - 72 | [11] |

| SCC-61 | Head and Neck Squamous Cell Carcinoma | 19 - 7 | 24 - 72 | [11] |

| HL-60 | Acute Myeloid Leukemia | ~13.9 (7.0 µg/ml) | 24 | [1] |

| HL-60 | Acute Myeloid Leukemia | ~6.4 (3.2 µg/ml) | 72 | [1] |

| Fresh AML Patient Samples | Acute Myeloid Leukemia | ~59.8 (30.1 µg/ml) | 24 | [1] |

| Fresh AML Patient Samples | Acute Myeloid Leukemia | ~17.1 (8.6 µg/ml) | 96 | [1] |

| SW480 | Colorectal Cancer | 3.4 | 72 | [14] |

| CC531 | Colorectal Cancer | 25.4 | 72 | [14] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Details | Key Findings | Reference |

| Methylnitrosourea-induced rat mammary carcinomas | Administration of this compound | Significant dose-related tumor remission by more than 85% (p < 0.05). | [5] |

| Panc-1 tumor-bearing mice | Intravenous injection of this compound | Significantly reduced Panc-1 tumor cell colony formation ex vivo. | [15] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.[2]

-

After cell attachment, they are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[2]

-

Following treatment, MTT solution is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[11]

-

2. Western Blot Analysis for Protein Expression and Phosphorylation

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

-

Protocol:

-

Cancer cells are treated with this compound at various concentrations and for different durations.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-cRaf, BCL-2, BAX, Caspase-3).[5][8]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis is performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).[16]

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of the DNA content of the cells.

-

Protocol:

-

Cells are treated with this compound for a specific time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined by analyzing the resulting histograms.[10]

-

4. In Vivo Tumor Xenograft Studies

-

Principle: This involves the transplantation of human tumor cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

-

Protocol:

-

Human cancer cells (e.g., Panc-1) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[15]

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group via a specified route (e.g., intravenous injection) and schedule.[15]

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

-

The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[5]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's impact on key cancer signaling pathways.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Step-by-step workflow for Western blot analysis.

Conclusion

This compound represents a novel and promising therapeutic agent in the oncology landscape. Its unique membrane-targeting mechanism and its ability to disrupt multiple key oncogenic signaling pathways provide a strong rationale for its continued development. The compelling preclinical data, demonstrating potent in vitro cytotoxicity across a range of cancer types and significant in vivo tumor remission, underscore its potential as a standalone or combination therapy. Further investigation in clinical settings is warranted to fully elucidate its therapeutic benefits for cancer patients.

References

- 1. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediated regulation of apoptotic, cell cycle and cell survival genes in breast cancer cells | Cancer Research and Medicine [biologycircle.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound suppresses breast cancer in vitro and in vivo for its activity on PI3K, c-Raf and Akt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound simultaneously induces apoptosis and autophagy by modulating the Akt-mTOR signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a novel alkylphosphocholine, induces apoptosis in CLL through a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antineoplastic effects of this compound on small cell and non-small cell lung cancer cells through induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antineoplastic effects of this compound on small cell and non-small cell lung cancer cells through induction of apoptosis and cell cycle arrest - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Upregulation of cell cycle genes in head and neck cancer patients may be antagonized by this compound’s down regulation of cell cycle processes in OSCC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound simultaneously induces apoptosis and autophagy by modulating the Akt–mTOR signaling pathway in oral squamous cell carcinoma [agris.fao.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Differential effects of this compound on proliferation, wound healing and apoptosis in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, an alkylphosphocholine, with differential toxicity to human cancer cells and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Erufosine: A Technical Guide for In Vitro and In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic alkylphosphocholine that has demonstrated significant antineoplastic activity in a variety of cancer models. As a third-generation alkylphospholipid, it represents a promising therapeutic agent due to its ability to be administered intravenously, its capacity to cross the blood-brain barrier, and its favorable toxicity profile compared to earlier compounds in its class.[1][2] This technical guide provides a comprehensive overview of this compound's effects in preclinical cancer research, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. Unlike traditional chemotherapeutic agents that directly target DNA, this compound's primary site of action is the cell membrane, where it modulates the activity of membrane-associated proteins.[3]

The primary signaling cascades affected by this compound include:

-

PI3K/Akt/mTOR Pathway: this compound is a known inhibitor of the PI3K/Akt signaling pathway.[4] It has been shown to inhibit the translocation of Akt to the plasma membrane, thereby preventing its phosphorylation and activation.[5][6][7] This leads to the downstream inhibition of mTOR and its substrates, such as p70S6K and 4EBP1, which are crucial for protein synthesis and cell growth.[8] The inhibition of Akt also promotes apoptosis by reducing the phosphorylation of pro-apoptotic proteins.[9]

-

Ras/Raf/MAPK Pathway: In addition to the PI3K/Akt pathway, this compound has been shown to influence the Ras/Raf/MAPK signaling cascade.[4] It can decrease the phosphorylation of c-Raf, a key component of this pathway, which is involved in cell proliferation and survival.[4]

-

Induction of Apoptosis and Autophagy: this compound is a potent inducer of apoptosis in cancer cells.[3][10] This is mediated through the downregulation of anti-apoptotic proteins like BCL-2 and the upregulation of pro-apoptotic proteins such as BAX and caspases 3 and 7.[5][6][7] Furthermore, this compound has been observed to simultaneously induce autophagy.[8]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[5][6][7][8] This is associated with the downregulation of genes involved in G2/M progression, such as CCNB1 and CDKN3.[5][11]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo cancer models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| MCF-7 | Breast Carcinoma | 40 | Not Specified | MTT | [4] |

| MDA-MB-231 | Breast Carcinoma | 40 | Not Specified | MTT | [4] |

| MDA-MB-231 | Breast Carcinoma | 4 | Not Specified | Colony Formation | [12] |

| RPMI8226 | Multiple Myeloma | 18 | Not Specified | Colony Formation | [12] |

| PANC-1 | Pancreatic Cancer | 12 | Not Specified | Colony Formation (Methylcellulose) | [12] |

| PANC-1 | Pancreatic Cancer | 4.5 | Not Specified | Colony Formation (Plastic) | [12] |

| A549 | Non-Small Cell Lung Cancer | ~33 (for 50% growth inhibition) | Not Specified | Not Specified | [5] |

| DMS 114 | Small Cell Lung Cancer | ~24 (for 25% growth inhibition) | Not Specified | Not Specified | [5] |

| SW480 | Colorectal Cancer | 3.4 | 72 | MTT | [10] |

| CC531 | Colorectal Cancer | 25.4 | 72 | MTT | [10] |

| HL-60 | Acute Myeloid Leukemia | 7.4 µg/ml | 24 | WST-1 | [13] |

| HL-60 | Acute Myeloid Leukemia | 3.2 µg/ml | 72 | WST-1 | [13] |

| Primary AML Samples | Acute Myeloid Leukemia | 30.1 µg/ml (mean) | 24 | WST-1 | [13] |

| Primary AML Samples | Acute Myeloid Leukemia | 8.6 µg/ml (mean) | 72 | WST-1 | [13] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |

| Methylnitrosourea-induced Mammary Carcinoma | Rats | Not Specified | >85% dose-related tumor remission | [4] |

| PANC-1 Xenograft | Mice | Intravenous injection | Significant reduction in tumor cell colony formation ex vivo | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vitro Cell Proliferation/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 3.1-100 µM) for different time points (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-cRaf).[4]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry is used to quantify the protein bands, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Tumor Xenograft Model

-

Cell Preparation: A suspension of cancer cells (e.g., PANC-1) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.[14]

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: Approximately 1-5 x 10^6 cells in a volume of 50-100 µL are injected subcutaneously into the flank of each mouse.[14]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (length x width^2) / 2.

-

Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered, for example, via intravenous injection.[2]

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and overall survival may also be monitored.

-

Ex Vivo Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's inhibitory effects on the PI3K/Akt and Ras/Raf/MAPK signaling pathways.

Caption: A generalized workflow for in vitro evaluation of this compound's anticancer effects.

Caption: A typical workflow for assessing the in vivo efficacy of this compound using a xenograft model.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, an alkylphosphocholine, with differential toxicity to human cancer cells and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound suppresses breast cancer in vitro and in vivo for its activity on PI3K, c-Raf and Akt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antineoplastic effects of this compound on small cell and non-small cell lung cancer cells through induction of apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antineoplastic effects of this compound on small cell and non-small cell lung cancer cells through induction of apoptosis and cell cycle arrest - ProQuest [proquest.com]

- 8. This compound simultaneously induces apoptosis and autophagy by modulating the Akt-mTOR signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Akt-inhibitor this compound induces apoptotic cell death in prostate cancer cells and increases the short term effects of ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of this compound on proliferation, wound healing and apoptosis in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

The Alkylphosphocholine Erufosine: A Potent Inducer of Cytotoxicity in Cancer Cells Through PI3K/Akt/mTOR Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a third-generation alkylphosphocholine (APC), a class of synthetic phospholipid analogs that exhibit promising antineoplastic properties.[1] Unlike traditional chemotherapeutic agents that primarily target DNA, this compound's mechanism of action is multifaceted, involving the modulation of cellular membranes and key signaling pathways that govern cell survival, proliferation, and death.[1][2] Its ability to be administered intravenously and its reduced hemolytic activity compared to earlier APCs make it an attractive candidate for further investigation and clinical development.[3] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, detailing its impact on cell viability, apoptosis, and cell cycle progression. It also outlines the underlying molecular mechanisms, with a focus on the inhibition of the critical PI3K/Akt/mTOR survival pathway.

Quantitative Analysis of this compound's Cytotoxic Effects

This compound has demonstrated potent cytotoxic and cytostatic effects across a range of cancer cell lines in a dose- and time-dependent manner.[4] The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, vary depending on the cancer cell type and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| Chronic Lymphocytic Leukemia (CLL) primary cells | Leukemia | 22 | Not Specified | [5] |

| SW480 | Colorectal Cancer | 3.4 | 72 | [4] |

| CC531 | Colorectal Cancer | 25.4 | 72 | [4] |

| MDA-MB-231 | Breast Cancer | < 10 | 24 | [3] |

| MCF-7 | Breast Cancer | < 10 | 24 | [3] |

| SW620 | Colorectal Cancer | < 10 | 24 | [3] |

| A549 | Non-Small Cell Lung Cancer | ~25 | Not Specified | |

| DMS 114 | Small Cell Lung Cancer | < 25 | Not Specified | |

| Panc-1 | Pancreatic Cancer | 12 (in methylcellulose), 4.5 (on plastic) | Not Specified | [6] |

| RPMI8226 | Multiple Myeloma | 18 | Not Specified | [6] |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism underlying this compound's anticancer activity is its ability to interfere with the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis, and its aberrant activation is a common feature in many cancers.[7][9][10]

This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt at both Ser473 and Thr308 residues, as well as downstream effectors like mTOR, p70S6K, and 4EBP1.[11][12] By downregulating the activity of this pro-survival pathway, this compound effectively lowers the threshold for apoptosis and induces cell cycle arrest.[11][12]

This compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A consistent finding across numerous studies is this compound's ability to induce apoptosis, or programmed cell death, in cancer cells.[5][11][12] This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases, key executioners of the apoptotic cascade.[5] The pro-apoptotic effects of this compound are further supported by the observed downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.

In addition to inducing apoptosis, this compound also causes cell cycle arrest, primarily at the G2/M phase.[3][13] This prevents cancer cells from proceeding through mitosis and further proliferating. The arrest is associated with alterations in the expression of cell cycle-related genes, including cyclins and cyclin-dependent kinases (CDKs).[3][13]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][11][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][13]

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Western Blotting for PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated and total forms of Akt.[15]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

General experimental workflow for assessing this compound's cytotoxicity.

Conclusion

This compound is a potent antineoplastic agent with significant cytotoxic effects against a broad range of cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key driver of cancer cell survival and proliferation. By disrupting this pathway, this compound effectively induces apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anticancer properties of this compound and other alkylphosphocholines. Continued research into the molecular intricacies of this compound's action will be crucial for its potential translation into clinical applications for cancer therapy.

References

- 1. corefacilities.iss.it [corefacilities.iss.it]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. bosterbio.com [bosterbio.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. kumc.edu [kumc.edu]

Erufosine: A Comprehensive Technical Guide on its Potential as a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a synthetic alkylphosphocholine, a class of compounds that represent a novel approach in cancer therapy. Unlike traditional chemotherapeutic agents that primarily target DNA, this compound and other alkylphospholipids exert their effects at the cell membrane, leading to the modulation of critical intracellular signaling pathways.[1][2] Its unique mechanism of action, which includes the induction of apoptosis and autophagy, and its favorable preclinical safety profile, particularly its reduced myelotoxicity compared to other agents in its class, position this compound as a promising candidate for further development, both as a single agent and in combination therapies.[3][4] This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

This compound's primary mode of action involves its interaction with cellular membranes, leading to a cascade of downstream effects on key signaling pathways that govern cell survival, proliferation, and death.

Membrane Interaction and Disruption of Lipid Rafts

As a phospholipid analog, this compound integrates into the cell membrane, where it alters the biophysical properties of the lipid bilayer.[5][6] It has been shown to affect lipid-lipid interactions, leading to a decrease in lipid packing and an increase in membrane fluidity.[5][6] This disruptive activity extends to lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[5][7] By disorganizing these domains, this compound can interfere with the signaling of various receptors and downstream effectors that are localized to these regions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A crucial consequence of this compound's membrane activity is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in a wide range of cancers.[8][9] this compound has been shown to downregulate the phosphorylation of key components of this pathway, including Akt at both Ser473 and Thr308 residues, mTOR, and their downstream substrates p70S6K and 4E-BP1.[10] This inhibition of pro-survival signaling is a key contributor to this compound's pro-apoptotic and anti-proliferative effects.

Induction of Apoptosis and Autophagy

This compound has been demonstrated to induce both apoptosis and autophagy in cancer cells.[10] The induction of apoptosis is mediated through a caspase-dependent pathway, with evidence of caspase-3 activation.[1][2] Simultaneously, this compound treatment can lead to the formation of autophagosomes, indicating the activation of autophagy.[10] This dual induction of cell death pathways suggests a robust and multi-faceted anti-cancer activity.

Preclinical Efficacy

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models, demonstrating its potential across different cancer types.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50% (LC50) values vary depending on the cell line and the duration of exposure, as summarized in the table below.

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50/LC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | WST-1 | 24 | 13.9 (LC50) | [1] |

| HL-60 | Acute Myeloid Leukemia | WST-1 | 72 | 6.4 (LC50) | [1] |

| AML Patient Samples | Acute Myeloid Leukemia | WST-1 | 24 | 59.8 (LC50) | [1] |

| AML Patient Samples | Acute Myeloid Leukemia | WST-1 | 96 | 17.1 (LC50) | [1] |

| RPMI8226 | Multiple Myeloma | Colony Formation | Continuous | 18 (IC50) | [3] |

| MDA-MB-231 | Breast Carcinoma | Colony Formation | Continuous | 4 (IC50) | [3] |

| PANC-1 | Pancreatic Cancer | Colony Formation | Continuous | 12 (IC50) | [3] |

| PANC-1 | Pancreatic Cancer | Colony Formation (on plastic) | Continuous | 4.5 (IC50) | [3] |

| SW480 | Colorectal Cancer | MTT | 72 | 3.4 (IC50) | [11] |

| CC531 | Colorectal Cancer | MTT | 72 | 25.4 (IC50) | [11] |

| Human Bone Marrow | Normal Tissue | CFU-GM | 14 days | 80 (IC50) | [3] |

| Murine Bone Marrow | Normal Tissue | CFU-GM | 14 days | 63 (IC50) | [3] |

Notably, this compound demonstrates a favorable therapeutic window, being significantly more cytotoxic to cancer cells than to normal bone marrow cells.[3][4]

Pharmacokinetics

Pharmacokinetic studies in nude mice have provided initial insights into the distribution and elimination of this compound. Following a single intraperitoneal injection of 40 mg/kg, a maximum serum concentration of 217 ± 25 nmol/ml was reached at 113 ± 20 minutes.[12] Repeated injections led to drug accumulation in various organs, with the highest concentrations found in the spleen, kidney, and lungs.[13] These findings suggest that therapeutically relevant concentrations can be achieved and sustained in vivo.[12][13]

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax | 217 ± 25 nmol/ml | Nude Mice | 40 mg/kg single i.p. | [12] |

| Tmax | 113 ± 20 min | Nude Mice | 40 mg/kg single i.p. | [12] |

| Organ Accumulation | Spleen, Kidney, Lungs (highest) | Nude Mice | Repeated i.p. injections | [13] |

Experimental Protocols

The evaluation of this compound's anti-cancer properties has employed a range of standard in vitro and in vivo experimental techniques.

Cell Viability and Cytotoxicity Assays

-

WST-1 and MTT Assays: These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells. Cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).[1][11] A reagent (WST-1 or MTT) is then added, and the absorbance is measured to determine the percentage of viable cells relative to untreated controls.[1][11] The IC50 or LC50 values are then calculated from the resulting dose-response curves.

Apoptosis Assays

-

Annexin V Staining: This assay is used to detect early-stage apoptosis. Cells are treated with this compound, and then stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye (e.g., 7-AAD).[1] The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1]

-

Caspase Activation Assays: The activity of key executioner caspases, such as caspase-3, is measured to confirm the involvement of the caspase cascade in apoptosis. This can be done using specific substrates that become fluorescent or colorimetric upon cleavage by the active caspase, or by using antibodies that specifically recognize the activated form of the caspase.[1][11]

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival. Cells are seeded at a low density and treated with this compound.[3] After a period of incubation (e.g., 1-2 weeks), the resulting colonies are stained and counted.[3]

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins within a signaling pathway. Cells are treated with this compound, and cell lysates are subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., Akt, p-Akt, mTOR).[4][10]

Clinical Development

Preclinical data has supported the progression of this compound into clinical trials. While detailed results from large-scale trials are not yet widely published, a phase I clinical trial has been initiated to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered this compound in patients with advanced solid tumors.[1] Preliminary data from this trial have suggested that plasma concentrations of over 30 μg/ml can be achieved in humans without significant toxicity.[1] Further clinical investigation is warranted to establish the efficacy of this compound in various cancer types.

Conclusion

This compound is a promising novel therapeutic agent with a distinct mechanism of action that targets the cell membrane and disrupts key pro-survival signaling pathways, notably the PI3K/Akt/mTOR cascade. Its ability to induce both apoptosis and autophagy, coupled with a favorable preclinical safety profile, makes it an attractive candidate for further development. The quantitative data from in vitro and in vivo studies provide a strong rationale for its continued investigation in clinical settings, both as a monotherapy and in combination with other anti-cancer agents, to address unmet needs in oncology. The ongoing and future clinical trials will be crucial in defining the therapeutic role of this compound in the treatment of cancer.

References

- 1. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, an alkylphosphocholine, with differential toxicity to human cancer cells and bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on Membrane Lipid Order in Breast Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on Membrane Lipid Order in Breast Cancer Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Akt-inhibitor this compound induces apoptotic cell death in prostate cancer cells and increases the short term effects of ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. This compound simultaneously induces apoptosis and autophagy by modulating the Akt-mTOR signaling pathway in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of this compound on proliferation, wound healing and apoptosis in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and biodistribution of this compound in nude mice - implications for combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and biodistribution of this compound in nude mice--implications for combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Erufosine in Breast Cancer: A Technical Guide for Researchers

An In-depth Examination of Preclinical Findings and Mechanism of Action

This technical guide offers a comprehensive overview of the current preclinical research on Erufosine, a synthetic alkylphosphocholine, as a potential therapeutic agent for breast cancer. The document is intended for researchers, scientists, and drug development professionals, providing detailed insights into its mechanism of action, efficacy in various breast cancer models, and the experimental methodologies employed in its evaluation.

Core Concepts and Mechanism of Action

This compound is a promising anti-cancer agent that primarily exerts its effects by acting on cellular membranes, leading to the induction of antitumor effects and interference with lipid homeostasis, which results in cellular toxicity.[1][2] Preclinical studies have demonstrated its antineoplastic activity in both in vitro and in vivo breast cancer models.[3][4]

The primary mechanism of action of this compound involves the modulation of key signaling pathways critical for cancer cell survival and proliferation. Specifically, this compound has been shown to influence both the PI3K/Akt and the Ras/Raf/MAPK signaling cascades.[3][4] This is achieved through a dose-dependent reduction in the phosphorylation of crucial signaling proteins, including PI3K (p85 subunit), Akt at the Threonine 308 position, and c-Raf.[3][4]

Furthermore, this compound's anti-cancer activity is associated with the induction of cell cycle arrest and apoptosis. It has been observed to up-regulate the expression of the cell cycle inhibitor gene CDKN1A while down-regulating the cell survival gene MYB.[1][2] Studies on the triple-negative breast cancer cell line MDA-MB-231 have revealed that this compound treatment leads to a reorganization of the actin cytoskeleton, inhibition of cell motility, and a dose-dependent induction of G2/M cell cycle arrest and apoptosis.[5]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 Value | Assay | Reference |

| MCF-7 | Estrogen Receptor Positive | 40 µM | MTT | [3][4] |

| MDA-MB-231 | Estrogen Receptor Negative | 40 µM | MTT | [3][4] |

Table 2: In Vivo Efficacy of this compound in a Rat Mammary Carcinoma Model

| Animal Model | Treatment | Outcome | Key Findings | Reference |

| Rats with methylnitrosourea-induced mammary carcinomas | This compound | Significant dose-related tumor remission | >85% tumor remission (p < 0.05) | [3][4] |

| Well-tolerated | Max. 7% body weight loss, reduced mortality | [3][4] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative effect of this compound on breast cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay.[1][2][3][4]

-

Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) were cultured under standard conditions.

-

Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24-72 hours).

-

MTT Incubation: Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition Study

The antineoplastic efficacy of this compound in vivo was assessed by monitoring tumor growth in a rat model of mammary carcinoma.[3][4]

-

Animal Model: Female rats were induced to develop autochthonous mammary carcinomas using methylnitrosourea.

-

Treatment Administration: Tumor-bearing rats were administered this compound at various doses. A control group received a vehicle.

-

Tumor Volume Measurement: Tumor volumes were measured regularly throughout the study period.

-

Efficacy Evaluation: The antineoplastic efficacy was determined by comparing the mean total tumor volumes of the treated groups to the control group.

-

Toxicity Monitoring: Animal body weight and mortality were monitored as indicators of treatment-related toxicity.

Immunoblot Analysis

Changes in the expression levels of key signaling proteins were detected using immunoblot analysis.[3][4]

-

Protein Extraction: Protein lysates were prepared from breast cancer cells treated with this compound and from untreated controls.

-

Protein Quantification: The total protein concentration in each lysate was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-cRaf) and subsequently with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)

The expression levels of apoptosis, cell cycle, and cell survival-related genes were quantified using real-time PCR.[1][2]

-

RNA Extraction: Total RNA was isolated from this compound-treated and untreated breast cancer cells.

-

cDNA Synthesis: Complementary DNA (cDNA) was synthesized from the extracted RNA using reverse transcriptase.

-

Real-Time PCR: The cDNA was used as a template for real-time PCR with gene-specific primers for BCL2, CDKN1A, and MYB.

-

Data Analysis: The relative gene expression levels were calculated using a comparative Ct method, with a housekeeping gene used for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the PI3K/Akt signaling pathway in breast cancer cells.

Caption: this compound's inhibitory effect on the Ras/Raf/MAPK signaling pathway.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

- 1. This compound mediated regulation of apoptotic, cell cycle and cell survival genes in breast cancer cells | Cancer Research and Medicine [biologycircle.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses breast cancer in vitro and in vivo for its activity on PI3K, c-Raf and Akt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses breast cancer in vitro and in vivo for its activity on PI3K, c-Raf and Akt proteins | springermedizin.de [springermedizin.de]

- 5. The Treatment of Breast Cancer Cells with this compound Leads to Actin Cytoskeleton Reorganization, Inhibition of Cell Motility, Cell Cycle Arrest and Apoptosis [proceedings.bas.bg]

Erufosine: A Technical Guide to its Applications in Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erufosine (Erucylphospho-N,N,N-trimethylpropylammonium, ErPC3) is a novel, intravenously administrable alkylphosphocholine (APC) that represents a promising class of anti-neoplastic agents.[1][2] Unlike traditional chemotherapeutics that primarily target DNA synthesis, this compound's unique mechanism of action centers on the cell membrane and the modulation of critical intracellular signal transduction pathways.[1] This distinct approach has demonstrated significant cytotoxic activity against various human tumor and leukemic cell lines, positioning this compound as a compelling candidate for further investigation in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][3] A particularly attractive feature of this drug class is the potential for reduced myelosuppression, a common and dose-limiting toxicity of many standard anti-leukemic drugs.[1][4] This guide provides an in-depth overview of the current research on this compound's applications in leukemia, focusing on its mechanism of action, cytotoxic efficacy, and potential in combination therapies.

Mechanism of Action in Leukemia Cells

This compound exerts its anti-leukemic effects through a multi-faceted approach, primarily by interacting with the cell membrane and disrupting key signaling cascades that govern cell survival, proliferation, and apoptosis.

-

Membrane Interaction: As a lipophilic compound, this compound integrates into the cell membrane, altering its structure and function. This interaction is believed to be the initial step that triggers downstream signaling events.[1]

-

Inhibition of Pro-Survival Signaling: A central aspect of this compound's activity is the potent inhibition of major survival pathways. Research has shown that this compound downregulates the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including Akt, mTOR, and their downstream substrates p70S6K and 4EBP1.[1][5] It also inhibits the MAPK pathway.[1] The PI3K/Akt and MAPK pathways are frequently hyperactivated in leukemia, promoting cell proliferation and resistance to apoptosis. By blocking these signals, this compound effectively cuts off critical survival cues for leukemic cells.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis.[1] Mechanistic studies reveal that treatment with this compound leads to the distinct activation of effector caspases, such as caspase-3 and caspase-7.[1][6] Furthermore, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 in certain cancer cells, further tipping the balance towards programmed cell death.[3][7]

-

Modulation of Other Key Proteins: this compound has been found to inhibit the activity of kinases like c-KIT and MAPK14.[8] In chronic lymphocytic leukemia cells, it can also reduce the levels of the transcription factor NF-kB, which plays a crucial role in inflammation, immunity, and cell survival.[3]

Quantitative Data on Cytotoxicity

The cytotoxic potential of this compound has been evaluated across various leukemia cell lines and patient samples. The data consistently demonstrates a dose- and time-dependent effect.

Table 1: In Vitro Cytotoxicity (LC50/IC50) of this compound in Leukemia and Other Cancer Cells

| Cell Type | Cell Line/Sample | Exposure Time | LC50 / IC50 (µM) | Reference |

| Acute Myeloid Leukemia | HL-60 | 24 h | 13.9 µM (LC50) | [1] |

| HL-60 | 72 h | 6.4 µM (LC50) | [1] | |

| Patient Samples (n=19) | 24 h | 59.8 µM (LC50) | [1] | |

| Patient Samples (n=19) | 96 h | 17.1 µM (LC50) | [1] | |

| Chronic Lymphocytic Leukemia | Patient Samples | N/A | 12 - 30 µM (IC50) | [3] |

| Multiple Myeloma | RPMI-8226 | 7 days (in methylcellulose) | 18 µM (IC50) | [8] |

| Breast Carcinoma | MDA-MB-231 | 7 days (in methylcellulose) | 4 µM (IC50) | [8] |

| Pancreatic Carcinoma | PANC-1 | 7 days (in methylcellulose) | 12 µM (IC50) | [8] |

| PANC-1 | N/A (on plastic) | 4.5 µM (IC50) | [8] | |

| Normal Bone Marrow | Human CFU-GM | 14 days | 80 µM (IC50) | [8] |

| Murine CFU-GM | 14 days | 63 µM (IC50) | [8] |

Note: LC50 (Lethal Concentration 50%) and IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is required for 50% of a given effect (cell death or inhibition of proliferation).

The data highlights a favorable therapeutic window, as this compound is significantly more potent against malignant cells, including various leukemia cells, compared to normal human bone marrow progenitor cells (CFU-GM).[4][8]

Combination Therapy

A key finding in this compound research is its ability to work additively or synergistically with established anti-leukemic drugs. This suggests its potential to enhance current treatment regimens without increasing overlapping toxicities.

Table 2: this compound Combination Effects in Leukemia and Myeloma Cells

| Cell Line | Combination Drug | Observed Effect | Reference |

| AML (General) | Cytarabine | Additive | [1][2] |

| Idarubicin | Additive (uneven results) | [1][2] | |

| Etoposide | Additive | [1][2] | |

| Myeloma (U-266) | Bendamustine | Synergistic | [9] |

| Melphalan | Synergistic | [9] | |

| Myeloma (RPMI-8226) | Bendamustine | Synergistic | [9] |

| Bortezomib | Synergistic | [9] |

Importantly, studies have shown no cross-resistance between this compound and agents like cytarabine, idarubicin, and etoposide, indicating that it could be effective in cases where resistance to standard therapies has developed.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this compound research.

1. Cytotoxicity Assessment (WST-1/MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) or is lethal to 50% of cells (LC50).

-

Methodology:

-

Cell Seeding: Plate leukemic cells (e.g., HL-60 or primary patient cells) in a 96-well microtiter plate at a predetermined density.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add a tetrazolium salt-based reagent (like WST-1 or MTT) to each well. Viable, metabolically active cells will cleave the tetrazolium salt into a colored formazan product.

-

Incubation: Incubate for an additional 2-4 hours to allow for color development.

-

Measurement: Quantify the absorbance of the formazan product using a microplate spectrophotometer at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against drug concentration and use non-linear regression to determine the LC50 or IC50 value.[1][2]

-

2. Apoptosis Analysis (Annexin V and 7-AAD Staining)

-

Objective: To quantify the percentage of cells undergoing early and late apoptosis following this compound treatment.

-

Methodology:

-

Cell Treatment: Culture and treat leukemic cells with this compound at various concentrations for a defined time (e.g., 4 hours).

-

Cell Harvesting: Collect the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD).

-

Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / 7-AAD-: Live cells.

-

Annexin V+ / 7-AAD-: Early apoptotic cells.[1]

-

Annexin V+ / 7-AAD+: Late apoptotic or necrotic cells.

-

Annexin V- / 7-AAD+: Necrotic cells.

-

-

3. Western Blot for Protein Expression Analysis

-

Objective: To measure changes in the expression or phosphorylation status of proteins in key signaling pathways (e.g., Akt, mTOR, Bcl-2, NF-kB).

-

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.[3][4]

-

Clinical Perspective and Future Directions